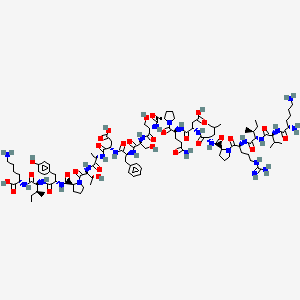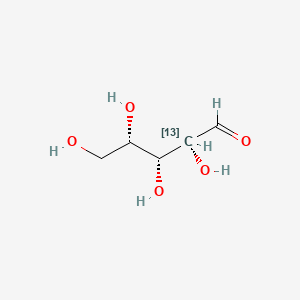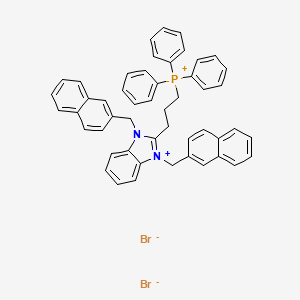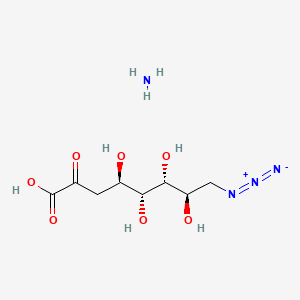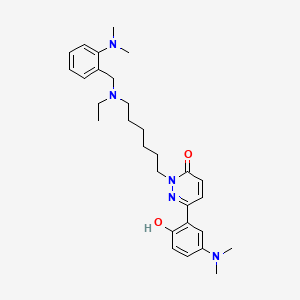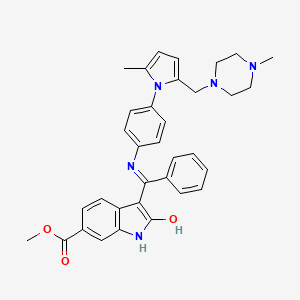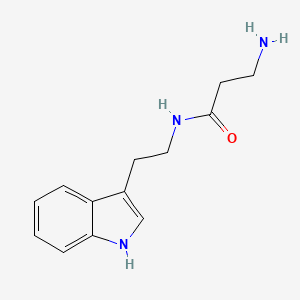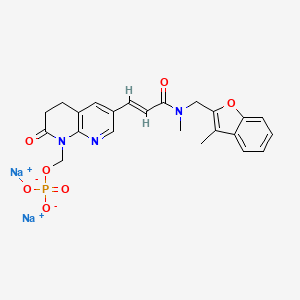
Afabicin (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'afabicine (disodique) est un antibiotique de première classe spécialement conçu pour cibler les infections staphylococciques. Il s'agit d'un promédicament de l'afabicine desphosphono, qui inhibe l'enzyme énoyl-acyl-transférase réductase (FabI), un élément clé de la voie de synthèse des acides gras des staphylocoques . Ce composé est particulièrement efficace contre le Staphylococcus aureus résistant à la méthicilline (SARM) et d'autres souches résistantes aux antibiotiques .
Méthodes De Préparation
L'afabicine (disodique) est synthétisée par une série de réactions chimiques qui convertissent la molécule précurseur en sa forme active. La voie de synthèse implique la phosphorylation de l'afabicine desphosphono pour produire l'afabicine (disodique). Les conditions de réaction comprennent généralement l'utilisation d'agents phosphorylants et de solvants spécifiques pour faciliter la conversion . Les méthodes de production industrielle impliquent une synthèse à grande échelle dans des environnements contrôlés afin de garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
L'afabicine (disodique) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de la molécule. Les réactifs couramment utilisés dans les réactions d'oxydation comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène de la molécule. Les réactifs couramment utilisés dans les réactions de réduction comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs couramment utilisés dans les réactions de substitution comprennent les halogènes et les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de recherche scientifique
L'afabicine (disodique) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé modèle pour étudier l'inhibition de la synthèse des acides gras chez les bactéries.
Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et le rôle de la synthèse des acides gras dans la croissance et la survie bactériennes.
Médecine : Elle est en cours de développement comme traitement des infections staphylococciques, notamment le SARM et d'autres souches résistantes aux antibiotiques. .
Mécanisme d'action
L'afabicine (disodique) exerce ses effets en inhibant l'enzyme FabI, qui est essentielle pour la voie de synthèse des acides gras chez les staphylocoques. La partie active de l'afabicine se lie à l'enzyme FabI, empêchant la réduction de l'énoyl-acyl-transférase en acyl-acyl-transférase. Cette inhibition perturbe la production d'acides gras essentiels, ce qui conduit à la mort de la cellule bactérienne .
Applications De Recherche Scientifique
Afabicin (disodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth and survival.
Medicine: It is being developed as a treatment for staphylococcal infections, including MRSA and other antibiotic-resistant strains. .
Mécanisme D'action
Afabicin (disodium) exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. The active moiety of afabicin binds to the FabI enzyme, preventing the reduction of enoyl-acyl carrier protein to acyl-acyl carrier protein. This inhibition disrupts the production of essential fatty acids, leading to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
L'afabicine (disodique) est unique en son ciblage spécifique de l'enzyme FabI chez les staphylocoques. Des composés similaires comprennent :
Triclosan : Un agent antibactérien et antifongique qui cible également l'enzyme FabI, mais qui a une activité plus large contre diverses bactéries.
Isoniazide : Un antibiotique utilisé pour traiter la tuberculose qui cible l'enzyme InhA, un homologue de FabI chez les mycobactéries.
CG400549 : Un inhibiteur de FabI en essais cliniques pour le traitement des infections staphylococciques.
L'afabicine (disodique) se démarque par son spectre d'activité étroit, ce qui minimise l'impact sur le microbiote intestinal et réduit le risque de résistance croisée avec d'autres classes d'antibiotiques .
Propriétés
Formule moléculaire |
C23H22N3Na2O7P |
|---|---|
Poids moléculaire |
529.4 g/mol |
Nom IUPAC |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
Clé InChI |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
SMILES isomérique |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
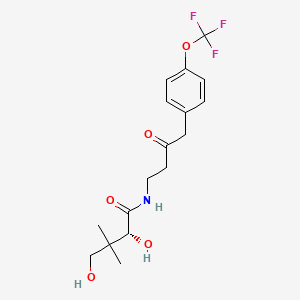
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)



